

Technical Guide: Physical Properties and Applications of Boc-NH-PEG8-C2-Br

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Compound of Interest

Compound Name: *Boc-NH-PEG8-C2-Br*

Cat. No.: *B8268430*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG8-C2-Br is a heterobifunctional crosslinker containing a Boc-protected amine, an eight-unit polyethylene glycol (PEG) spacer, and a terminal bromoacetyl group. This molecule is of significant interest in the fields of bioconjugation and drug development, particularly as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2]. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal functional groups allow for covalent linkage to target proteins and E3 ligase ligands. This guide provides a comprehensive overview of the known physical properties of **Boc-NH-PEG8-C2-Br**, standardized experimental protocols for their determination, and its application in PROTAC-mediated protein degradation.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **Boc-NH-PEG8-C2-Br**. It is important to note that while some properties are well-defined, others such as melting point and density are not consistently reported in publicly available datasheets and may require experimental determination.

Property	Value	Source(s)
IUPAC Name	tert-butyl (26-bromo-3,6,9,12,15,18,21,24-octaoxaheptacosyl)carbamate	[1]
Synonyms	N-Boc-PEG8-Bromide, T-Boc-N-Amido-PEG8-Bromide	[1]
CAS Number	2688072-12-8	[1]
Chemical Formula	C ₂₃ H ₄₆ BrNO ₁₀	
Molecular Weight	576.52 g/mol	
Exact Mass	575.2300 u	
Appearance	Solid. The physical form of similar PEGylated compounds can range from a liquid or semi-solid to a solid, depending on purity and molecular weight.	
Purity	Typically >95% or >98%, as specified by the supplier.	
Solubility	While specific quantitative data is often not provided, the PEG chain is known to enhance aqueous solubility. Similar PEG linkers are soluble in organic solvents such as chloroform, dichloromethane, DMF, and DMSO.	
Storage Conditions	For long-term storage, it is recommended to store at -20°C. For short-term storage, 0 - 4°C is suitable. The compound should be kept dry and in the dark.	

Experimental Protocols

Due to the limited availability of specific quantitative physical data for **Boc-NH-PEG8-C2-Br**, this section provides detailed, generalized protocols for the experimental determination of key physical properties.

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point of a solid organic compound.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials and Equipment:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)
- The sample of **Boc-NH-PEG8-C2-Br**

Procedure:

- **Sample Preparation:** Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.
- **Loading the Capillary Tube:** Invert the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of the melting point apparatus.

- Approximate Melting Point Determination: If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute) to get a rough estimate of the melting range.
- Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Insert a new sample-loaded capillary tube. Set the heating rate to a slow and steady 1-2°C per minute.
- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound will typically have a sharp melting range of 0.5-1.5°C.

Assessment of Solubility

This protocol provides a general method for qualitatively and semi-quantitatively assessing the solubility of a PEGylated compound in various solvents.

Objective: To determine the solubility of **Boc-NH-PEG8-C2-Br** in a range of aqueous and organic solvents.

Materials and Equipment:

- Vials or test tubes
- Vortex mixer
- Analytical balance
- Pipettes
- A selection of solvents (e.g., water, PBS, DMSO, DMF, methanol, chloroform)
- The sample of **Boc-NH-PEG8-C2-Br**

Procedure:

- Qualitative Assessment:

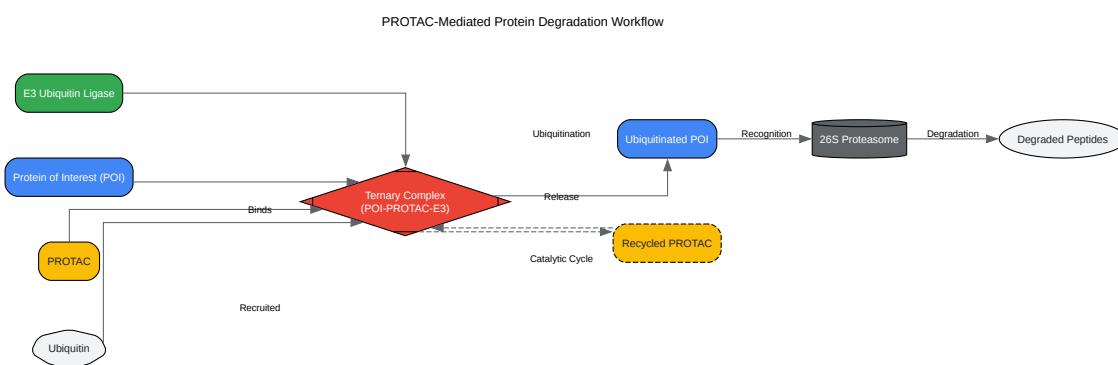
- Place a small, known amount (e.g., 1 mg) of the compound into separate vials.
- Add a known volume (e.g., 1 mL) of each solvent to be tested to the respective vials.
- Vortex each vial vigorously for 1-2 minutes.
- Visually inspect each vial for the presence of undissolved solid. Classify as "soluble," "sparingly soluble," or "insoluble."
- Semi-Quantitative Assessment (Serial Dilutions):
 - For solvents in which the compound appears soluble, prepare a stock solution of a known concentration (e.g., 10 mg/mL).
 - If the compound dissolves completely, this is the minimum solubility.
 - If the compound does not dissolve completely, add additional solvent incrementally until it does, and calculate the resulting concentration.
 - Alternatively, prepare a saturated solution by adding an excess of the compound to a known volume of solvent. Agitate the mixture for an extended period (e.g., several hours) to ensure equilibrium is reached.
 - Centrifuge the mixture to pellet the undissolved solid.
 - Carefully remove a known volume of the supernatant and determine the concentration of the dissolved compound using an appropriate analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or by solvent evaporation and weighing the residue).

Application in PROTAC-Mediated Protein Degradation

Boc-NH-PEG8-C2-Br is a key building block for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein (Protein of Interest, POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The following diagram illustrates the general mechanism of action for a PROTAC.



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Caption: PROTAC Mechanism of Action.

Conclusion

Boc-NH-PEG8-C2-Br is a valuable chemical tool for researchers in drug discovery and chemical biology. While a comprehensive set of experimentally determined physical properties is not readily available, this guide provides the key available data and outlines standard methodologies for their determination. The primary utility of this linker in the synthesis of

PROTACs highlights its importance in the development of novel therapeutics based on targeted protein degradation.

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References

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